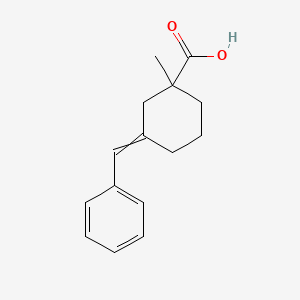
N-Octyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octyl-L-valine: is a derivative of the essential amino acid L-valine, where an octyl group is attached to the nitrogen atom of the amino acid. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications. L-valine itself is one of the branched-chain amino acids, crucial for protein synthesis and metabolic functions in living organisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Octyl-L-valine typically involves the reaction of L-valine with an octyl halide (such as octyl bromide) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amino group of L-valine attacks the carbon atom of the octyl halide, resulting in the formation of this compound. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: N-Octyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional groups.
Substitution: The octyl group or other functional groups in the molecule can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
科学研究应用
Chemistry: N-Octyl-L-valine is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its unique structure allows for the exploration of new chemical pathways and reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It may be used in experiments to understand the role of modified amino acids in protein function and structure.
Medicine: this compound has potential applications in drug development, particularly in designing novel therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in pharmacology.
Industry: In industrial applications, this compound can be used as an additive in formulations, enhancing the properties of products such as cosmetics, pharmaceuticals, and food supplements.
作用机制
The mechanism of action of N-Octyl-L-valine involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, influencing metabolic processes and cellular functions. The octyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic regions of proteins.
相似化合物的比较
- N-Octyl-L-leucine
- N-Octyl-L-isoleucine
- N-Octyl-L-alanine
Comparison: N-Octyl-L-valine is unique due to its specific structure and the presence of the branched-chain amino acid L-valine. Compared to other N-octyl derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications. Its branched-chain structure can influence its interaction with enzymes and receptors, distinguishing it from other similar compounds.
属性
CAS 编号 |
62765-49-5 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-(octylamino)butanoic acid |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-12(11(2)3)13(15)16/h11-12,14H,4-10H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
MBYOKYMFPGWTRH-LBPRGKRZSA-N |
手性 SMILES |
CCCCCCCCN[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCCCCCCCNC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


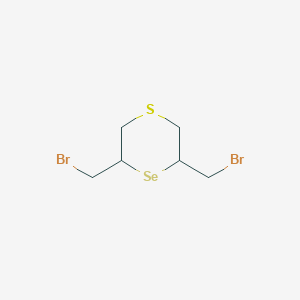
![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
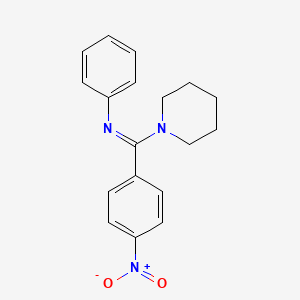
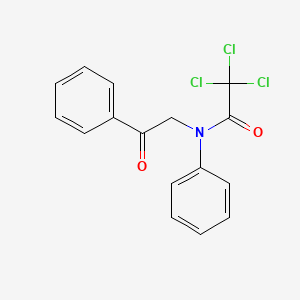
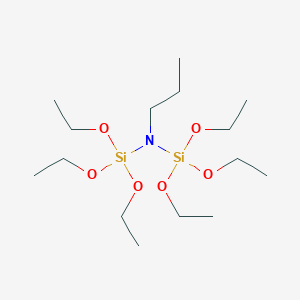

![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)

![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)

